Kankanol
Description
Properties
Molecular Formula |
C9H13ClO4 |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
(1S,4S,5R,7R,9R,11S)-9-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,5-diol |
InChI |
InChI=1S/C9H13ClO4/c10-6-2-4-1-5(11)9(12)3-13-8(14-6)7(4)9/h4-8,11-12H,1-3H2/t4-,5-,6+,7-,8+,9+/m1/s1 |
InChI Key |
XNCBYWDPTVQQQZ-ZLSXHNQQSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H](O[C@H]3[C@@H]2[C@@]([C@@H]1O)(CO3)O)Cl |
Canonical SMILES |
C1C2CC(OC3C2C(C1O)(CO3)O)Cl |
Synonyms |
kankanol |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the foundational steps to identify and characterize Kankanol in natural or synthetic samples?
- Methodological Answer:
Isolation : Use chromatography (HPLC, GC-MS) to separate this compound from complex matrices, guided by polarity and solubility .
Structural Confirmation : Employ spectroscopic techniques (NMR, IR) and compare spectral data with published libraries. Validate purity via melting point analysis or HPLC retention times .
Quantification : Develop a calibration curve using standards and validate via spike-recovery experiments .
Q. How should researchers design initial bioactivity assays for this compound?
- Methodological Answer:
Target Selection : Prioritize targets based on structural analogs (e.g., phenolic compounds often exhibit antioxidant activity) .
Assay Optimization : Use dose-response curves (e.g., 0.1–100 µM) and include positive/negative controls. Validate via triplicate runs .
Statistical Thresholds : Define significance (e.g., p < 0.05) and calculate IC50/EC50 values using nonlinear regression models .
Q. What are the best practices for synthesizing this compound derivatives to explore structure-activity relationships?
- Methodological Answer:
Derivatization Strategy : Modify functional groups (e.g., hydroxyl → methyl ether) while retaining the core scaffold .
Reaction Monitoring : Use TLC or in-situ FTIR to track progress. Optimize conditions (e.g., solvent, catalyst) via Design of Experiments (DoE) .
Characterization : Compare derivatives’ spectral data with the parent compound to confirm structural changes .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer:
Meta-Analysis : Systematically review studies, noting variables like cell lines (e.g., HeLa vs. primary cells) or solvent effects (DMSO vs. ethanol) .
Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., ISO 17025 guidelines) .
Mechanistic Probes : Use knock-out models (e.g., CRISPR) or competitive inhibitors to validate target specificity .
Q. What strategies optimize this compound’s experimental conditions for reproducibility in in vivo models?
- Methodological Answer:
Dose Standardization : Calculate pharmacokinetic parameters (e.g., bioavailability, half-life) to determine optimal dosing intervals .
Vehicle Control : Test multiple solvents (e.g., PEG-400, saline) to rule out vehicle-induced artifacts .
Blinding : Implement double-blind protocols for data collection to reduce observer bias .
Q. How can computational modeling enhance mechanistic studies of this compound?
- Methodological Answer:
Docking Studies : Use AutoDock Vina to predict binding affinities to targets (e.g., kinases, receptors). Validate via mutagenesis .
MD Simulations : Simulate ligand-protein interactions (100 ns trajectories) to assess stability and conformational changes .
QSAR Models : Corrogate experimental bioactivity data with molecular descriptors (e.g., logP, polar surface area) to predict novel derivatives .
Q. What ethical considerations arise when publishing conflicting data on this compound’s toxicity?
- Methodological Answer:
Transparency : Disclose all raw data and analysis code in supplementary materials .
Authorship Criteria : Follow ICMJE guidelines to avoid disputes; clarify contributions (e.g., conceptualization vs. data curation) .
Conflict of Interest : Declare funding sources (e.g., industry grants) that may influence interpretation .
Methodological Frameworks
Q. How to formulate a FINER research question for studying this compound’s neuroprotective effects?
- Guidance:
- Feasible : Ensure access to neuronal models (e.g., SH-SY5Y cells) and funding for assays .
- Novel : Investigate understudied pathways (e.g., Nrf2/ARE vs. common antioxidant mechanisms) .
- Ethical : Adhere to IACUC protocols for animal studies .
Q. What statistical methods address variability in this compound’s pharmacokinetic data?
- Guidance:
- Use mixed-effects models to account for inter-individual variability .
- Apply bootstrap resampling to estimate confidence intervals for parameters like Cmax and AUC .
Tables for Key Methodological Steps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
